molecular formula C9H6FN B1369514 5-Fluoroisoquinoline CAS No. 394-66-1

5-Fluoroisoquinoline

Cat. No.: B1369514
CAS No.: 394-66-1
M. Wt: 147.15 g/mol
InChI Key: YZPWGDDACXZRFI-UHFFFAOYSA-N
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Description

5-Fluoroisoquinoline is a fluorinated derivative of isoquinoline, a nitrogen-containing heteroaromatic compoundFluorinated isoquinolines are known for their biological activities and light-emitting properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

There are several synthetic methodologies for preparing 5-Fluoroisoquinoline:

    Direct Fluorination: This method involves the direct introduction of a fluorine atom onto the isoquinoline ring.

    Cyclization of Precursor: Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring.

    Simultaneous Installation:

Industrial Production Methods

Industrial production methods for this compound are generally based on the above synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize costs .

Chemical Reactions Analysis

Types of Reactions

5-Fluoroisoquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .

Scientific Research Applications

5-Fluoroisoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoroisoquinoline involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can enhance the compound’s binding affinity to its targets, leading to increased biological activity. The exact pathways and targets depend on the specific application, but common targets include enzymes and receptors involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoroisoquinoline is unique due to the specific position of the fluorine atom, which can significantly influence its chemical and biological properties. This positional isomerism can lead to differences in reactivity, binding affinity, and overall bioactivity compared to other fluorinated isoquinolines .

Biological Activity

5-Fluoroisoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound (C9H6FN) is characterized by a fluorine atom attached to the isoquinoline ring system. This structural modification can influence its biological activity, enhancing its interaction with various biological targets.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Anticancer Activity : It has shown promise in inhibiting the growth of various cancer cell lines.
  • Antimicrobial Properties : The compound has been evaluated for its effectiveness against bacterial strains.
  • Tyrosine Kinase Inhibition : It displays activity against specific tyrosine kinases, which are crucial in cancer signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, Gokhale et al. synthesized a series of quinazolinone-based hybrids that exhibited significant anticancer activity against MCF-7 (breast cancer), HepG2 (liver cancer), and Vero (normal cell line) with IC50 values indicating low toxicity to normal cells compared to standard treatments like 5-fluorouracil .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (μM)Reference
This compound derivative AMCF-742.4
This compound derivative BHepG215.8
This compound derivative CVero50.5

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with tumor growth and proliferation. Specifically, it has been shown to inhibit tyrosine kinases such as VEGFR-1 and PDGFR-α, which are implicated in angiogenesis and cancer progression .

Case Study: Tyrosine Kinase Inhibition

A study evaluating the effect of this compound on various tyrosine kinases revealed that it exhibited high selectivity for VEGFR-1 and PDGFR-α while showing minimal activity against other kinases such as EGFR and FGFR-2 . This selectivity is crucial for developing targeted cancer therapies that minimize side effects.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Fluoroquinolones, a class of antibiotics that include compounds similar to this compound, have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria . The introduction of a fluorine atom enhances the lipophilicity and bioavailability of these compounds, making them effective in treating infections.

Properties

IUPAC Name

5-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPWGDDACXZRFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70608052
Record name 5-Fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394-66-1
Record name 5-Fluoroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=394-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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